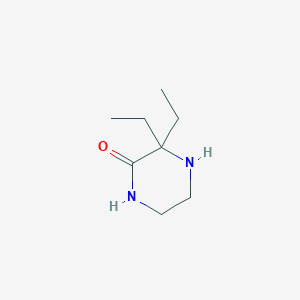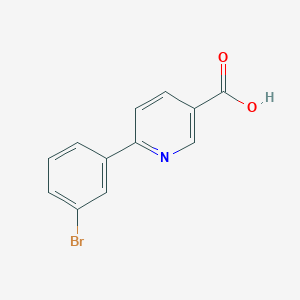
6-(3-Bromophenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromophenyl group attached to the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)pyridine-3-carboxylic acid typically involves the bromination of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of 6-(3-Bromophenyl)pyridine-3-carboxylic acid may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron (Fe) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated derivatives.
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products include oxides and amines.
Scientific Research Applications
6-(3-Bromophenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromonicotinic Acid: Similar in structure but lacks the phenyl group.
2-Bromopyridine-3-carboxylic Acid: Similar but with the bromine atom in a different position.
5-Bromopyridine-3-carboxylic Acid: Another positional isomer.
Uniqueness
6-(3-Bromophenyl)pyridine-3-carboxylic acid is unique due to the presence of both a bromophenyl group and a carboxylic acid group on the pyridine ring.
Properties
Molecular Formula |
C12H8BrNO2 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
6-(3-bromophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8BrNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) |
InChI Key |
FBTMTIMEVWKADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydro thieno[3,2-c] pyridine hydrochloride](/img/structure/B14862024.png)
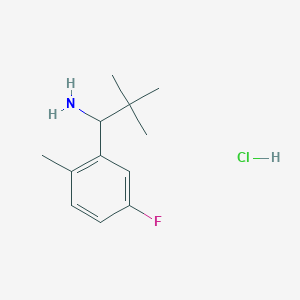
![(1R,5R,6S,7S,11Z)-4-ethyl-5,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14862042.png)
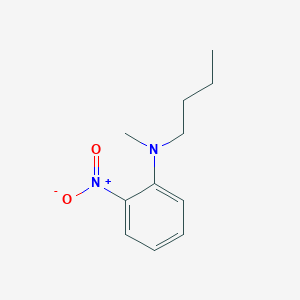
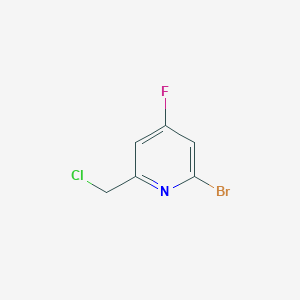
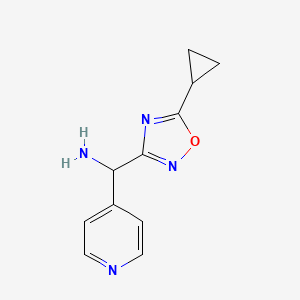

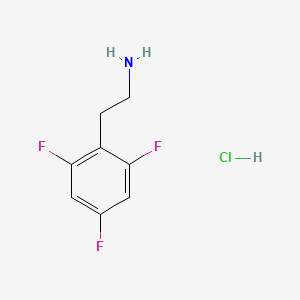
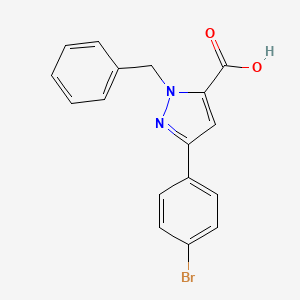
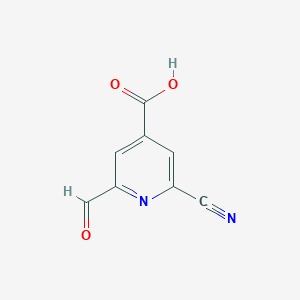
![(4R)-4-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14862099.png)
![N-[1-(3,5-difluorophenyl)ethylideneamino]-N-methylmethanamine](/img/structure/B14862109.png)
![4-(Tert-butyl)-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.02,5]decane-4-carbonitrile](/img/structure/B14862115.png)
